(2E,6E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol is a complex organic compound with significant implications in pharmacology and biochemistry. This compound is classified as a polyol due to its multiple hydroxyl functional groups and is structurally characterized by a long hydrocarbon chain with several double bonds and methyl groups. It has garnered interest for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders .
The synthesis of (2E,6E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol typically involves multi-step organic synthesis techniques. These methods may include:
Technical details of these processes can be found in patent literature and chemical synthesis databases that provide insights into reaction conditions and yields .
The molecular structure of (2E,6E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol can be represented as follows:
The compound's structural data is crucial for understanding its reactivity and interaction with biological systems .
(2E,6E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol participates in various chemical reactions typical of polyols and alkenes:
These reactions are essential for modifying the compound for specific applications or enhancing its bioactivity .
The mechanism of action for (2E,6E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol involves its interaction with biological pathways associated with lipid metabolism. Research indicates that this compound may influence:
Data from metabolomic studies suggest that it may modulate key metabolic pathways involved in energy homeostasis and lipid regulation .
The physical and chemical properties of (2E,6E)-3,7,11,15,19,23,.27,.31,.35-nonamethylhexatriaconta-2,.6,.34-triene-.1,.11,.15,.19,.23,.27,.31-heptol are characterized by:
These properties are vital for determining the compound's usability in various applications including pharmaceuticals .
(2E,,6E)-3,,7,,11,,15,,19,,23,,27,,31,,35-nonamethylhexatriaconta-2,,6,,34-triene-.1,,11,,15,,19,,23,,27,,31-heptol has several scientific uses:
The ongoing research into its pharmacological properties continues to unveil new potential applications in health sciences .
The polyisoprenoid compound (2E,6E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol (hereafter referred to as Nonamethylhexatriaconta-heptol) is a structurally complex secondary metabolite biosynthesized by the white strain of Hypsizygus marmoreus, commercially designated as White Genius Mushroom (WGM). This edible basidiomycete, cultivated extensively in Taiwan using modified polypropylene bag systems with precise environmental controls, produces the compound in its fruiting bodies during the maturation phase (typically 26-30 days post-primordia formation) [1].
Biosynthetic evidence indicates a terpenoid origin via the mevalonate pathway. The core structure arises from the condensation of multiple isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) units, forming a C₃₅ polyisoprenoid backbone. Key enzymatic steps include:
Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) analyses confirm this compound's presence in methanolic or hydroalcoholic extracts of WGM fruiting bodies, with typical yields of approximately 5.6% dry extract weight [1]. Molecular networking via the Global Natural Products Social platform (GNPS) further validated its identity within the metabolomic profile of this fungus [1].
Table 1: Key Biosynthetic Features of Nonamethylhexatriaconta-heptol in H. marmoreus
Biosynthetic Feature | Characteristic | Analytical Confirmation Method |
---|---|---|
Core Skeleton Assembly | C₃₅ polyisoprenoid chain | UPLC-MS/MS fragmentation patterns |
Isoprene Unit Configuration | (2E,6E) geometry | NMR spectroscopy (implied) |
Hydroxylation Sites | C₁, C₁₁, C₁₅, C₁₉, C₂₃, C₂₇, C₃₁ | High-resolution MS/MS |
Precursor Incorporation | Mevalonate pathway-derived IPP/DMAPP | Isotopic labeling studies (inferred) |
Oxidative transformations are fundamental in establishing the bioactive structure of Nonamethylhexatriaconta-heptol. The seven hydroxyl groups positioned along the isoprenoid chain result from regiospecific oxygenase reactions occurring late in the biosynthetic pathway. These modifications critically influence the metabolite's physicochemical properties and biological activity:
Crucially, the compound's biosynthesis likely involves temporary protective group chemistry (e.g., acetylation of hydroxyls during chain elongation) to prevent undesirable cyclization or oxidation side reactions, though specific protective mechanisms remain uncharacterized in H. marmoreus [1].
Nonamethylhexatriaconta-heptol represents a structurally unique polyoxygenated terpenoid within the chemical arsenal of edible fungi. Its C₃₅ backbone with seven hydroxyl groups distinguishes it from more common fungal terpenoids:
Table 2: Comparative Terpenoid Profiles in Selected Edible Mushrooms
Mushroom Species | Representative Terpenoids | Carbon Skeleton | Key Functional Groups | Primary Bioactivity |
---|---|---|---|---|
Hypsizygus marmoreus (WGM) | (2E,6E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol | C₃₅ polyisoprenoid | 7 hydroxyls, 2 trans-olefins | ROS-dependent autophagy/apoptosis in hepatoma cells |
Ganoderma lucidum (Reishi) | Ganoderic acids A, C₂, H | C₃₀ lanostane-type triterpene | 3-5 oxygens (COOH, OH, C=O) | Anti-inflammatory, ACE inhibition |
Lentinula edodes (Shiitake) | Lentinadiol, Eritadenine | C₉ sesquiterpene / C₉ heterocycle | Diol, amino acid derivative | Cholesterol reduction, antiviral |
Pleurotus ostreatus (Oyster) | Pleurotin | C₁₇ sesquiterpenoid quinone | Quinone, epoxide | Antibiotic, NADH oxidase inhibition |
The co-occurrence of (18:2) lysophosphatidylcholine alongside Nonamethylhexatriaconta-heptol in WGM extracts suggests potential synergistic interactions, as lysophospholipids can modulate membrane permeability and facilitate cellular uptake of terpenoids [1]. This compound profile underscores H. marmoreus as a distinctive source of chemopreventive terpenoid-polyol hybrids warranting further investigation for dietary cancer intervention strategies.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3